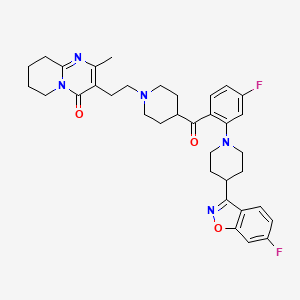

![molecular formula C15H14N4 B589237 (S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 905580-86-1](/img/structure/B589237.png)

(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains an indenyl group, a pyrrolopyrimidine group, and an amine group. Indenyl compounds are often used in organic synthesis and pharmaceuticals . Pyrrolopyrimidines are a class of compounds that have been studied for their potential biological activities .

Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the indenyl and pyrrolopyrimidine groups. These groups are both cyclic and planar, which could lead to interesting intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine group, which is a common site of reactivity in many chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amine group could make the compound more polar .Applications De Recherche Scientifique

Antimicrobial Application

Specific Scientific Field

Chemistry and Microbiology

Summary of the Application

The compound 2,3-dihydro-1H-inden-1-one derived fluorinated chalcone motifs were synthesized and studied for their antimicrobial properties .

Methods of Application or Experimental Procedures

The compounds were synthesized by Claisen-Schmidt reaction. The in-depth structural analysis of optimized molecular structures, bond lengths, and bond angles were discussed using density functional theory (DFT) with B3LYP/6-311++G(d,p) basis set .

Results or Outcomes

The synthesized compounds were screened for their in-vitro antibacterial and antifungal study. Antibacterial activity was screened against two Gram-negative bacteria, E. coli and P. vulgaris, as well as against two Gram-positive bacteria, S. aureus and B. subtilis, and antifungal activity was evaluated against A. niger and C. albicans .

Synthesis of 2, 3-dihydro-1H-indene-1-methanamines

Specific Scientific Field

Organic Chemistry

Summary of the Application

2, 3-dihydro-1H-indene-1-methanamine and its derivatives generally exhibit excellent physiological and pharmacological activity. They are widely used as important intermediates for synthesis of bioactive compounds .

Methods of Application or Experimental Procedures

Six compounds of 2, 3-dihydro-1H-indene-1-methanamines were synthesized from corresponding 4-nitro-3-phenylbutanoic acid in satisfactory yields (50.9–57.9 % in 4 steps), and three compounds were newly reported .

Results or Outcomes

This procedure has the advantages of mild conditions, less pollution, and simple manipulation .

Antileishmanial Efficacy

Specific Scientific Field

Pharmacology and Biochemistry

Summary of the Application

A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

Methods of Application or Experimental Procedures

The compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .

Results or Outcomes

The compounds were evaluated for their antileishmanial efficacy against visceral leishmaniasis (VL). The specific results or outcomes were not provided in the source .

Inhibition of BCR-ABL Kinase

Summary of the Application

A compound containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden scaffold was discovered as a highly potent pan-inhibitor of the BCR-ABL kinase, including the T315I-resistant mutant, for the treatment of chronic myeloid leukemia .

Methods of Application or Experimental Procedures

The compound was synthesized and tested for its inhibitory activity against the BCR-ABL kinase .

Results or Outcomes

The compound was found to be a highly potent pan-inhibitor of the BCR-ABL kinase, including the T315I-resistant mutant .

Hallucinogenic Properties

Specific Scientific Field

Pharmacology and Neuroscience

Summary of the Application

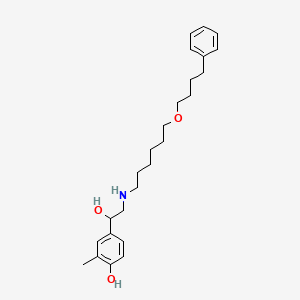

Most methoxylated 2, 3-dihydro-1H-indene-1-methanamines are found to be selective 5-HT2A receptor agonists and possess hallucinogenic properties .

Methods of Application or Experimental Procedures

The compounds were synthesized from corresponding 4-nitro-3-phenylbutanoic acid in satisfactory yields .

Results or Outcomes

The compounds were found to be selective 5-HT2A receptor agonists and possess hallucinogenic properties .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(1S)-2,3-dihydro-1H-inden-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c1-2-4-11-10(3-1)5-6-13(11)19-15-12-7-8-16-14(12)17-9-18-15/h1-4,7-9,13H,5-6H2,(H2,16,17,18,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNSDOGOYDQGLY-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3=NC=NC4=C3C=CN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]1NC3=NC=NC4=C3C=CN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80730671 |

Source

|

| Record name | N-[(1S)-2,3-Dihydro-1H-inden-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

CAS RN |

905580-86-1 |

Source

|

| Record name | N-[(1S)-2,3-Dihydro-1H-inden-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)

![2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone](/img/structure/B589159.png)

![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)

![2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone](/img/structure/B589164.png)

![3-[2-[4-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B589171.png)